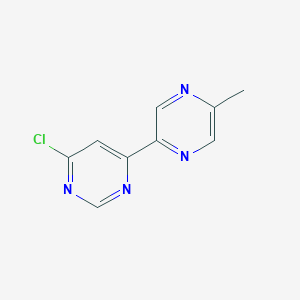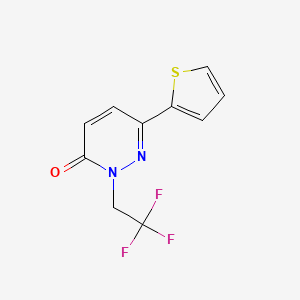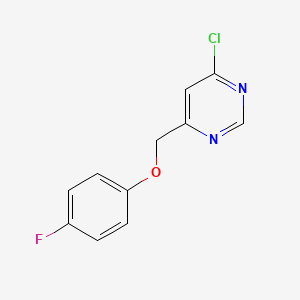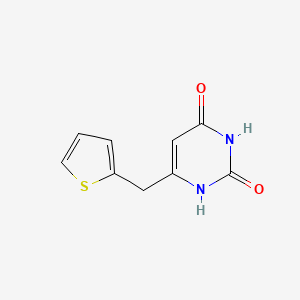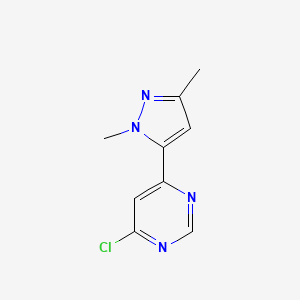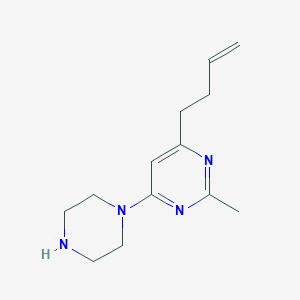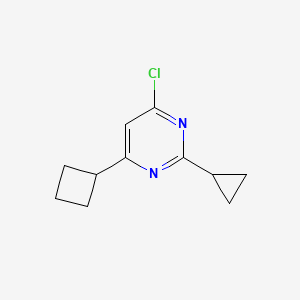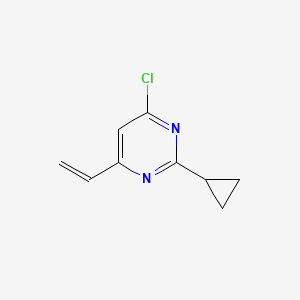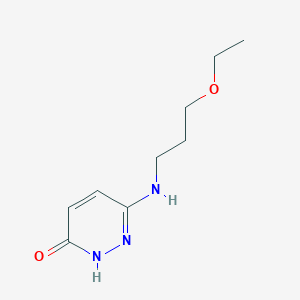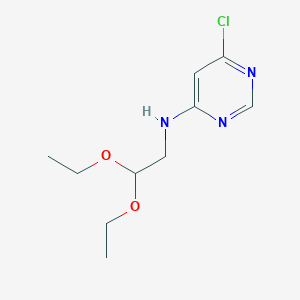
6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine
Übersicht
Beschreibung
6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C10H16ClN3O2 and its molecular weight is 245.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is a compound involved in various synthetic and chemical transformation processes. Its derivatives, including 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones, can be converted into 2-alkyl(and 2-aryl)amino-derivatives through reactions with corresponding amines, demonstrating its versatility in organic synthesis. Such transformations enable the production of a wide range of pyrimidine derivatives, highlighting its importance in the development of new chemical entities (Botta et al., 1985).
Pharmacological Research
This compound and its derivatives have been explored for pharmacological applications. Notably, antihypertensive activity has been observed in derivatives like 6-arylpyrido[2,3-d]pyrimidin-7-amine, with certain compounds achieving blood pressure normalization in hypertensive rats. This suggests potential therapeutic applications in cardiovascular diseases (Bennett et al., 1981).
Corrosion Inhibition
Research has also explored the use of pyrimidine derivatives as corrosion inhibitors for metals. Studies show that certain pyrimidinic Schiff bases effectively mitigate corrosion in mild steel within acidic environments, demonstrating the compound's potential in industrial applications to protect infrastructure and machinery (Ashassi-Sorkhabi et al., 2005).
Antifungal and Anticancer Potential
Further studies have investigated the antifungal effects of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives, indicating their potential as antifungal agents against specific types of fungi. Additionally, pyrido[3,4-d]pyrimidine derivatives have shown selective activities against cancer cell lines, including breast and renal cancers, suggesting their utility in developing new anticancer therapies (Jafar et al., 2017) (Wei & Malhotra, 2012).
Wirkmechanismus
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are well-distributed throughout the body .
Result of Action
The result of the action of 6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine is the death of the target cells, particularly those of fungi . This is due to the disruption of the electron transport chain, leading to decreased ATP production and increased reactive oxygen species, which can cause oxidative damage and cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds can affect its efficacy, and certain conditions can affect its stability . .
Biochemische Analyse
Biochemical Properties
6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in fatty acid synthesis, which is essential for various cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in lipid metabolism, leading to changes in cellular lipid levels . Additionally, this compound can modulate cell signaling pathways, such as the AMPK pathway, which plays a critical role in maintaining cellular energy homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and either inhibits or activates their activity. For instance, its binding to acetyl-CoA carboxylase results in enzyme inhibition, leading to reduced fatty acid synthesis . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcription of target genes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in lipid metabolism, such as acetyl-CoA carboxylase . This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, this compound may influence other metabolic pathways, such as those involved in energy production and storage.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in lipid-rich areas may enhance its effects on lipid metabolism.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the endoplasmic reticulum or mitochondria can influence its interactions with enzymes involved in lipid metabolism and energy production.
Eigenschaften
IUPAC Name |
6-chloro-N-(2,2-diethoxyethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O2/c1-3-15-10(16-4-2)6-12-9-5-8(11)13-7-14-9/h5,7,10H,3-4,6H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIUFTZDZYORAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC1=CC(=NC=N1)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



